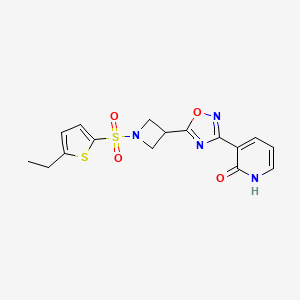

![molecular formula C13H16N2O2S B2506584 N-isopropyl-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide CAS No. 433319-75-6](/img/structure/B2506584.png)

N-isopropyl-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

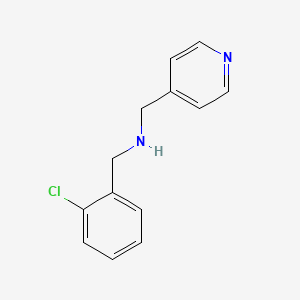

“N-isopropyl-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide” belongs to the class of organic compounds known as benzothiazines . These are organic compounds containing a benzene fused to a thiazine ring, which is a six-membered ring with four carbon atoms, one nitrogen atom, and one sulfur atom .

Synthesis Analysis

The synthesis of similar compounds has been examined in the past. For instance, the N-isopropylation of methyl 2, 2-dimethyl-3-oxo-3, 4-dihydro-2H-benzo[1, 4]oxazine-6-carboxylate with various reagents was examined to prepare a key intermediate in the synthesis of a novel, potent Na/H exchange inhibitor . The undesired O-isopropyl derivative could be easily converted to the starting compound under non-aqueous acidic conditions .Molecular Structure Analysis

The molecular formula of “this compound” is C13H16N2O2S . Its average mass is 264.343 Da, and its monoisotopic mass is 264.093262 Da .Wissenschaftliche Forschungsanwendungen

Antimalarial and Antiviral Properties

- Antimalarial Activity : A study by (Fahim & Ismael, 2021) highlighted the synthesis of compounds, including derivatives of 2H-benzo[b][1,4]thiazin, and their testing for antimalarial activity. These compounds demonstrated effective in vitro antimalarial properties.

- Anti-HIV Activity : Another research by (Bhavsar et al., 2011) synthesized derivatives of N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide, showing moderate to potent activity against HIV-1.

Antimicrobial and Antibacterial Applications

- Antimicrobial Activity : (Kalekar, Bhat, & Koli, 2011) synthesized derivatives of benzothiazine, including compounds structurally related to the queried compound, displaying significant antimicrobial activity against various bacterial and fungal strains.

- Antibacterial Agents : In a study by (Bhoi et al., 2015), novel derivatives of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide were synthesized and tested for antibacterial activity, showing broad-spectrum effectiveness against several microorganisms.

Synthesis and Chemical Reactions

- Synthesis of Derivatives : (Yamamoto et al., 2000) and (Coutts et al., 1970) discuss the synthesis of various derivatives and reactions of benzothiazine compounds, providing insights into their chemical properties and potential applications.

Herbicidal and Agricultural Applications

- Herbicidal Activity : Research conducted by (Huang Ming-zhi, 2006) and (Huang Ming-zhi, 2007) explored the synthesis of N-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl) acetamide derivatives with herbicidal properties.

Wirkmechanismus

Target of Action

The primary targets of N-isopropyl-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide are the bromodomain and extra-terminal proteins (BETs), particularly BRD4 . These proteins play crucial roles in various conditions such as cancer, inflammation, obesity, cardiovascular disease, and neurological disorders .

Mode of Action

This compound acts as an inhibitor of BETs . It interacts with the bromodomain-containing proteins (BRDs), which are a family of epigenetic protein domains that specifically recognize acetylated lysine residues of histone . The BET family, which includes BRD2, BRD3, BRD4, and BRDT, belongs to the BRDs family . Each subtype contains two BRD domains (BD1 and BD2) that form deep hydrophobic pockets recognizing acetylated lysine residues .

Biochemical Pathways

The compound’s action affects the expression of several genes, including c-Myc . The abnormal expression of BRDs protein plays important roles in a wide variety of tumors . The pharmacologic inhibition of the BET family of BRDs by BET inhibitors could effectively block c-Myc expression in multiple myeloma, Burkitt’s lymphoma, and mixed lineage leukemia .

Pharmacokinetics

The structure-activity relationship studies led to the discovery of several new potent compounds . This chemotype could be further optimized with respect to its potency and drug-like properties in the future .

Result of Action

The compound shows good anti-proliferation activities against four hematologic malignancies cell lines at low-micromolar concentrations, including MV4-11, OCI-LY10, Pfeifer, and Su-DHL-6 cells . It also results in a significant transcriptional down-regulation of c-Myc .

Eigenschaften

IUPAC Name |

2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-8(2)14-12(16)7-11-13(17)15-9-5-3-4-6-10(9)18-11/h3-6,8,11H,7H2,1-2H3,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCWCOJAMKXXQDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CC1C(=O)NC2=CC=CC=C2S1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-cyanothiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2506503.png)

![5-Methyl-2-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2506507.png)

![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide](/img/structure/B2506509.png)

![(4-(Benzo[d][1,3]dioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl)(2-ethylpiperidin-1-yl)methanone](/img/structure/B2506511.png)

![3-(3-Chloro-4-methylphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2506512.png)